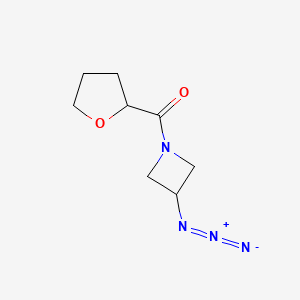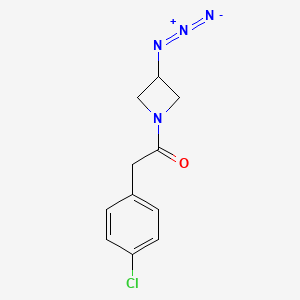
(3-氨基哌啶-1-基)(2-甲氧基吡啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2型糖尿病管理中的DPP-4抑制
该化合物的一个很有前景的应用是作为DPP-4抑制剂用于2型糖尿病的管理。DPP-4抑制剂是一类药物,有助于提高肠促胰岛素水平,进而增加胰岛素合成并降低胰岛素的产生。这有助于调节血糖水平 .
用于药物发现的分子对接研究
该化合物可用于分子对接研究。这是一种预测一个分子与另一个分子结合形成稳定复合物时的最佳方向的方法。此类研究有助于药物发现过程,通过识别可能与特定蛋白质结合的潜在候选者 .
ADME毒性分析
另一个应用是在ADME毒性分析中,它代表吸收、分布、代谢和排泄,结合毒性研究。该化合物可用于预测潜在候选药物的药代动力学和毒理学特性 .
3D形状相似性搜索
该化合物还可以用于3D形状相似性搜索。这涉及将化合物的三维结构与结构数据库进行比较,以查找具有相似形状的化合物,这可能表明具有相似的生物活性 .
天然产物筛选
它可以参与筛选具有潜在治疗效果的天然产物。通过比较(3-氨基哌啶-1-基)(2-甲氧基吡啶-4-基)甲酮的结构与天然化合物,研究人员可以识别具有相似性质的天然产物,这些产物可能作为替代治疗 .
不对称合成研究
该化合物的结构可以帮助不对称合成研究。不对称合成是在选择性地创建具有手性中心的化合物。 这在生产需要特定对映异构体才能有效地发挥作用的药物中至关重要 .
化学库开发
研究人员可以使用该化合物来开发化学库。这些库包含存储的化学物质的集合,通常用于高通量筛选,以发现新药 .
计算化学建模
最后,(3-氨基哌啶-1-基)(2-甲氧基吡啶-4-基)甲酮可用于计算化学建模。这涉及使用计算机模拟来解决化学问题,例如预测化学化合物的反应性或性质 .
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-7-9(4-5-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUZSBYIJHDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCCC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)








